molecular formula C9H11F2N3O5 B1172013 GemcitabineHcl CAS No. 12111-03-9

GemcitabineHcl

货号: B1172013
CAS 编号: 12111-03-9
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and Structural Descriptors

Gemcitabine hydrochloride is systematically named as 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-one hydrochloride . This nomenclature reflects its β-anomeric configuration, where the pyrimidine base (2-oxo-4-imino-1,2-dihydropyrimidine) is linked to a 2'-deoxy-2',2'-difluororibose moiety via an N-glycosidic bond. The hydrochloride salt forms through protonation of the cytidine-like nitrogen at position 3 (N3) .

Structurally, the compound features:

  • A pyrimidine ring with substitutions at positions 2 (keto group) and 4 (imino group).
  • A 2'-deoxyribose analog with two fluorine atoms at the 2' position and hydroxyl groups at the 3' and 5' positions.
  • A hydrochloride counterion stabilizing the protonated nucleoside .

Molecular Formula and Stereochemical Configuration

The molecular formula of gemcitabine hydrochloride is C₉H₁₂ClF₂N₃O₄ , with a molecular weight of 299.66 g/mol . The stereochemistry is defined by three chiral centers in the sugar moiety:

  • C2' (R configuration) : Determines the β-anomeric linkage to the pyrimidine.
  • C3' (R configuration) and C4' (R configuration) : Govern the C3'-endo sugar pucker conformation, which optimizes base stacking in DNA incorporation .

The β-anomer is critical for biological activity, as the α-configuration lacks antimetabolite properties . X-ray crystallography confirms a distorted chair conformation in the solid state, with fluorine atoms occupying axial positions to minimize steric hindrance .

属性

CAS 编号

12111-03-9

分子式

C9H11F2N3O5

同义词

4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride)

产品来源

United States

准备方法

Hertel Synthesis Route

The foundational synthesis of gemcitabine hydrochloride, developed by Hertel et al., begins with D-mannitol as the starting material. Key steps include:

  • Fluorination : A Reformatsky reaction with ethyl bromodifluoroacetate introduces fluorine atoms at the 2′-position of the ribose moiety, yielding a 3:1 mixture of anti and syn diastereomers.

  • Cyclization : Deprotection and cyclization form a γ-lactone intermediate, which is further protected with tert-butyldimethylsilyl (TBDMS) groups.

  • Nucleobase Introduction : Mesylation of the lactol generates a leaving group, enabling coupling with silylated cytosine under Lewis acid catalysis (e.g., TMSOTf).

  • Deprotection and Salt Formation : Final deprotection yields gemcitabine base, which is converted to the hydrochloride salt via HCl addition in methanol/ethyl acetate.

Yield and Purity : The original method achieves ~50% yield post-HPLC purification but suffers from α/β-anomer separation challenges (initial α:β ratio = 4:1).

Alternative Fluorination Strategies

To address diastereomer separation inefficiencies, modified routes employ boron trifluoride-ether complexes and acid anhydrides for direct fluorination of cytidine derivatives. For example:

  • CN103641874A describes a cytidine-based approach where 3′,5′-protected cytidine undergoes oxidation and fluorination using BF₃·Et₂O, achieving 78–79% yield with >99% β-anomer purity.

  • US8193354B2 utilizes sodium periodate for oxidation, followed by fluorination with Zn/Et₂O, yielding 85% β-anomer content post-crystallization.

Purification and Crystallization Techniques

Ion Exchange Chromatography

Crude gemcitabine base is purified using strong cation exchange resins (e.g., Amberlite IR 120). Elution with ammonia solutions (5–20% w/w) removes impurities, followed by solvent evaporation and HCl precipitation.

Conditions :

  • Resin : Amberlite IR 120 (H⁺ form)

  • Eluent : NH₃ (5% → 15% gradient)

  • Purity : 98.8% after crystallization.

Solvent-Based Crystallization

Gemcitabine hydrochloride is precipitated from methanol using HCl and anti-solvents (ethyl acetate or acetone). Critical parameters include:

  • Solvent Ratio : Methanol:ethyl acetate = 1:1 (v/v)

  • Temperature : 5°C overnight to enhance crystal formation.

  • Yield : 70–80% with α-anomer content <3%.

Process Optimization for Industrial Scaling

High-Pressure Homogenization

CN112516078B details a method for gemcitabine monophosphate synthesis, emphasizing solvent-free homogenization at 100–121°C to improve stability. The formulation achieves:

  • pH Stability : 99.8% drug content at pH 5.5–6.5 after 3 months at 45°C.

  • Bioavailability : Direct administration bypasses rate-limiting kinase conversion, enhancing intracellular concentrations.

Polymorphic Control

Recrystallization from water-methanol-acetone mixtures (30 volumes/g) ensures compliance with pharmacopeial standards. Key data:

ParameterValueSource
Crystallization SolventWater:MeOH:Acetone (1:1:1)
Purity Post-Recrystallization99.9%

Stability and Degradation Profiles

Solution Stability

Gemcitabine hydrochloride exhibits pH-dependent stability:

  • Optimal pH : 4.0–6.5 (99.8% stability at 45°C).

  • Degradation Pathways : Hydrolysis to difluorodeoxyuridine (dFdU) above pH 7.0.

Table 1: Stability of Gemcitabine Hydrochloride in Aqueous Solutions

pHTemperatureStability (7 Days)
4.025°C99.8%
6.545°C99.8%
7.025°C99.1%

Source:

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Gemcitabine Hydrochloride Preparation Methods

MethodStarting MaterialStepsYield (%)β-Anomer Purity
Hertel SynthesisD-Mannitol85096.35
Cytidine FluorinationCytidine57899.3
Ion Exchange + CrystallizationCrude Base38098.8

Sources:

Recent Advances in Prodrug Formulations

Encapsulation of 4-decenoic acid-gemcitabine conjugates into PLGA nanoparticles improves therapeutic efficacy by 40% in pancreatic cancer models. Key findings:

  • Cytotoxicity : IC₅₀ = 12 nM (vs. 15 nM for native gemcitabine).

  • Pharmacokinetics : 2.5-fold higher tumor accumulation compared to free drug .

化学反应分析

Hydrolysis and Deamination in Acidic Conditions

GemHCl degrades via acid-catalyzed deamination to form its uridine analogue (2'-deoxy-2',2'-difluorouridine, dFdU). Key findings include:

Condition Degradation Pathway Products Identified Kinetics References
0.1 N HCl, 40°C, 4 weeksDeaminationdFdU (major)Pseudo first-order, 86% remaining
pH 3.2, 70°CDeamination + hydrolysisdFdU, 6-hydroxy-5,6-dihydro derivativesPseudo first-order, Ea=23.1kcal molE_a=23.1\,\text{kcal mol}
pH 1–2.5, 70°CProton-catalyzed hydrolysisdFdU, α/β-uridinepH-rate profile U-shaped
  • Mechanism : Acidic conditions promote cleavage of the N-glycosidic bond and deamination of the cytosine base.

Anomerization and Degradation in Basic Conditions

Under alkaline conditions, anomerization (α/β interconversion) dominates:

Condition Degradation Pathway Products Identified Kinetics References
0.1 N NaOH, 40°C, 4 weeksAnomerization + hydrolysisα-GemHCl (72% remaining), β-uridinePseudo first-order
pH 11–12, 70°CBase-catalyzed ring opening1-(2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-2-oxo-1,2-dihydropyrimidin-4-amineU-shaped pH-rate profile
  • Mechanism : Alkaline conditions induce anomerization via an acyclic intermediate (proposed in ).

pH-Dependent Stability and Shelf-Life Predictions

GemHCl exhibits maximum stability near pH 7–9.5 , but solubility constraints limit practical formulation to pH 2.5 :

pH Temperature Half-Life (Predicted) Key Observations References
2.55°C (refrigerated)>2 yearsStable for long-term storage
7.070°C14 daysBuffer catalysis observed
11.070°C3 daysRapid degradation with NaOH
  • Arrhenius Analysis : Activation energy (EaE_a) for degradation at pH 3.2 is 23.1kcal mol23.1\,\text{kcal mol} .

Identified Degradation Products and Structural Elucidation

Key degradation products include:

Product Structure Formation Condition Analytical Methods References
2'-Deoxy-2',2'-difluorouridine (dFdU)Uridine analogue (deaminated cytosine)Acidic (pH 1–3.2)HPLC, NMR, MS
α-GemcitabineAnomer with inverted configuration at C1'Basic (pH >10)NMR, X-ray crystallography
6-Hydroxy-5,6-dihydro-2'-deoxy derivativesDiastereomeric dihydroxy intermediatesNeutral/buffered solutionsLC-MS, 1H^{1}\text{H}-NMR
O(6),5'-Cyclo-5,6-dihydrouridineCyclized product from intramolecular nucleophilic attackThermal stress (70°C)13C^{13}\text{C}-NMR

科学研究应用

Monotherapy and Combination Therapy

Gemcitabine is commonly administered as a monotherapy for pancreatic cancer and in combination with other agents for various cancers:

  • Pancreatic Cancer : Used as a first-line treatment; response rates range from 5% to 12% with median survival times between 3.9 to 6.3 months .
  • Non-Small Cell Lung Cancer : Administered with cisplatin; shows improved response rates compared to monotherapy .
  • Bladder Cancer : Effective in advanced cases when combined with cisplatin; response rates are reported between 20% to 28% .

Intravesical Delivery Systems

Recent research has focused on developing intravesical delivery systems for gemcitabine hydrochloride to enhance therapeutic efficacy while minimizing systemic toxicity. A study demonstrated that gemcitabine-loaded microspheres delivered intravesically showed greater cytotoxicity compared to traditional formulations . This method allows for localized treatment of bladder cancer, achieving sustained drug release and prolonged residence time within the bladder.

Efficacy in Elderly Patients with Pancreatic Cancer

A randomized controlled trial investigated the efficacy of gemcitabine hydrochloride combined with S-1 in elderly patients (≥75 years) with advanced pancreatic cancer. The study aimed to assess overall survival rates and safety profiles, indicating potential for standard treatment protocols in this demographic .

Topical Application for Skin Cancers

Research on the topical application of gemcitabine has shown promise in treating skin cancers. A study indicated that topical administration induces the generation of microvesicle particles, which may play a role in the drug's mechanism of action against skin tumors . This innovative approach could mitigate systemic side effects while targeting localized lesions.

Future Directions and Research Trends

The ongoing exploration of gemcitabine's applications includes:

  • Combination Therapies : Studies are increasingly focusing on combining gemcitabine with newer agents such as checkpoint inhibitors and targeted therapies to improve patient outcomes .
  • Generic Formulations : The introduction of generic versions is making gemcitabine more accessible, particularly in emerging markets where cancer incidence is rising .
  • Innovative Drug Delivery Systems : Continued research into advanced delivery mechanisms aims to enhance the therapeutic index of gemcitabine while reducing adverse effects.

作用机制

Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

相似化合物的比较

Stability and Analytical Comparisons

Gemcitabine HCl’s stability in formulations is superior to analogs like capecitabine.

Degradation Under Stress Conditions
Condition Gemcitabine HCl Stability Capecitabine Stability
Hydrolytic (60°C, 1 hour) 98.7% recovery 85.2% recovery
Oxidative (5% H₂O₂) 95.4% recovery 72.6% recovery
Photolytic 97.1% recovery 68.9% recovery

Source : HPLC analyses under ICH Q2(R1) guidelines .

常见问题

Q. What steps are critical for replicating synthesis protocols of Gemcitabine HCl analogs described in literature?

  • Methodological Answer : Cross-validate synthetic routes using NMR (¹H/¹³C) and HPLC-MS for intermediate characterization. Publish detailed reaction conditions (catalyst loading, temperature gradients) in supplementary materials. Share crystallographic data (CCDC numbers) for novel compounds. Collaborate with third-party labs for independent replication .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。